molecular formula C11H20N4O2S B2620420 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide CAS No. 627838-41-9

6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide

Cat. No. B2620420
CAS RN: 627838-41-9
M. Wt: 272.37
InChI Key: JMGXAWUTRFIGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C11H20N4O2S and a molecular weight of 272.37 . It is intended for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N4O2S/c1-8(2)12-17(15,16)10-6-7-11(14-9)13-5-10/h6-9,12H,1-5H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound is a powder . Other physical and chemical properties such as boiling point, density, etc., are not available in the current data.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . Specific hazard statements are not available in the current data .

properties

IUPAC Name

6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-8(2)15(9(3)4)18(16,17)10-5-6-11(14-12)13-7-10/h5-9H,12H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXAWUTRFIGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328122
Record name 6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

627838-41-9
Record name 6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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